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Introduction
Pathological retinal angiogenesis is a hallmark of several debilitating ocular diseases, including

wet age-related macular degeneration (AMD) and diabetic retinopathy. A key driver of this

process is the vascular endothelial growth factor A (VEGF-A). Alternative splicing of VEGF-A

pre-mRNA results in the production of various isoforms, with VEGF-A165a being a potent pro-

angiogenic factor and VEGF-A165b exhibiting anti-angiogenic properties. The serine/arginine-

rich protein kinase 1 (SRPK1) plays a crucial role in regulating this splicing event. SRPK1

phosphorylates serine/arginine-rich splicing factor 1 (SRSF1), promoting the selection of the

proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-

angiogenic VEGF-A165a isoform.

Srpkin-1 (SRPKIN-1) is a potent and irreversible covalent inhibitor of SRPK1 and SRPK2.[1][2]

By inhibiting SRPK1, Srpkin-1 prevents the phosphorylation of SRSF1, leading to a shift in

VEGF-A splicing towards the distal splice site and favoring the production of the anti-

angiogenic VEGF-A165b isoform.[2] This mechanism makes Srpkin-1 a promising therapeutic

agent for diseases characterized by excessive retinal neovascularization. These application

notes provide detailed protocols for utilizing Srpkin-1 in both in vivo and in vitro models of

retinal angiogenesis.
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Table 1: In Vitro Efficacy of SRPK Inhibitors
Inhibitor Cell Line Assay

Concentrati
on

Effect Reference

SRPKIN-1 HeLa
VEGF-A

Splicing
100 nM

Complete

switch from

VEGF-A165a

to VEGF-

A165b mRNA

[2]

SRPKIN-1 HeLa
VEGF-A165b

Protein
200 nM

Significant

elevation of

VEGF-A165b

protein levels

[2]

SRPIN340 HeLa
VEGF-A

Splicing
10 µM

Little effect

on VEGF-A

isoform

switch

[2]

SPHINX31 RPE

SRSF1

Nuclear

Localization

3 µM

Reduced

nuclear to

cytoplasmic

ratio of

SRSF1 in

high glucose

[3]

Table 2: In Vivo Efficacy of SRPK Inhibitors in Laser-
Induced Choroidal Neovascularization (CNV) Mouse
Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5973797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5973797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5973797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109797/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Administrat
ion

Dosage
Treatment
Schedule

Reduction
in CNV Area

Reference

SRPKIN-1 Intravitreal
Dose-

dependent
Not specified

Significant

suppression
[2][4]

SRPIN340 Intravitreal
10 ng (5 ng/

µL, 2 µL)

Day 0 and

Day 7 post-

laser

Significant

reduction
[5]

SPHINX Intravitreal
10 ng (5 ng/

µL, 2 µL)

Day 0 and

Day 7 post-

laser

Significant

reduction
[5]

SRPIN340
Topical (eye

drops)

10 µg/mL (10

µL)

Twice daily

for 14 days

Significant

inhibition
[5]

SPHINX
Topical (eye

drops)

10 µg/mL (10

µL)

Twice daily

for 14 days

Significant

inhibition
[5]
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Caption: Srpkin-1 signaling pathway in retinal angiogenesis.
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In Vivo: Laser-Induced CNV Mouse Model In Vitro: Retinal Endothelial/Epithelial Cells
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Caption: Experimental workflow for Srpkin-1 studies.

Experimental Protocols
In Vivo Model: Laser-Induced Choroidal
Neovascularization (CNV) in Mice
This model mimics the neovascularization characteristic of wet AMD.

Materials:

C57BL/6J mice (8-12 weeks old)
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Anesthetic (e.g., ketamine/xylazine cocktail)

Topical anesthetic (e.g., proparacaine hydrochloride)

Pupil dilator (e.g., 1% tropicamide)

Argon or diode laser photocoagulator

Slit lamp delivery system with a coverslip as a contact lens

Srpkin-1 solution in a sterile vehicle (e.g., PBS or DMSO)

33-gauge or smaller needles for intravitreal injection

Fluorescein sodium for angiography

Isolectin B4 for staining choroidal flat mounts

Procedure:

Anesthetize the mouse and dilate the pupil of the eye to be treated.

Apply a topical anesthetic to the cornea.

Position the mouse at the slit lamp and use a coverslip with coupling gel as a contact lens.

Deliver 3-4 laser burns (e.g., 532 nm, 200 mW, 100 ms duration, 75 µm spot size) around

the optic nerve, avoiding major retinal vessels. A small bubble formation indicates the rupture

of Bruch's membrane.[6][7]

Srpkin-1 Administration (Intravitreal Injection): Immediately after laser treatment (Day 0) and

again on Day 7, perform an intravitreal injection.[5]

Under a dissecting microscope, use a 33-gauge needle to puncture the sclera about 1-2

mm behind the limbus.

Inject 1-2 µL of Srpkin-1 solution (e.g., 5 ng/µL for a total of 5-10 ng) into the vitreous

cavity.[5][8]
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Monitoring and Quantification:

Perform fluorescein angiography on days 7 and 14 to visualize leakage from the CNV

lesions.[6]

On day 14, euthanize the mice and enucleate the eyes.

Dissect the choroid and prepare flat mounts.

Stain with a fluorescently labeled endothelial cell marker, such as isolectin B4.

Image the flat mounts using a confocal microscope and quantify the area of

neovascularization using image analysis software (e.g., ImageJ).[5][9]

In Vitro Assay: Western Blot for Phospho-SRSF1
This assay determines the effect of Srpkin-1 on the phosphorylation of its direct target, SRSF1.

Materials:

Human retinal pigment epithelial cells (ARPE-19) or human retinal microvascular endothelial

cells (HRMEC)

Cell culture medium and supplements

Srpkin-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:
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Anti-phospho-SRSF1 (pSR) antibody

Anti-SRSF1 antibody[1][10][11][12]

Anti-β-actin or GAPDH antibody (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate ARPE-19 or HRMEC cells and grow to 80-90% confluency.

Treat the cells with varying concentrations of Srpkin-1 (e.g., 10 nM - 1 µM) for a specified

time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to

normalize the results.

In Vitro Assay: RT-PCR for VEGF-A Isoforms
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This protocol quantifies the relative mRNA levels of the pro-angiogenic VEGF-A165a and anti-

angiogenic VEGF-A165b isoforms.

Materials:

Treated cells from the Western blot protocol

RNA extraction kit (e.g., TRIzol or column-based kit)

Reverse transcription kit

PCR primers specific for VEGF-A165a and VEGF-A165b

qPCR master mix with SYBR Green or TaqMan probes

Real-time PCR system

Procedure:

Extract total RNA from the Srpkin-1 treated and control cells.

Synthesize cDNA from the RNA using a reverse transcription kit.

Perform real-time PCR using primers that specifically amplify either the VEGF-A165a or

VEGF-A165b isoform.

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Analyze the data using the ΔΔCt method to determine the relative expression of each

isoform.

In Vitro Assay: Scratch Wound Healing Assay for Cell
Migration
This assay assesses the effect of Srpkin-1 on the migratory capacity of retinal endothelial

cells.

Materials:
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Human retinal microvascular endothelial cells (HRMEC)[13][14]

Endothelial cell growth medium

Srpkin-1

Culture plates (e.g., 24-well plates)

Pipette tip (p200 or p1000)

Microscope with a camera

Procedure:

Plate HRMECs in a 24-well plate and grow them to a confluent monolayer.

Create a "scratch" in the monolayer using a sterile pipette tip.[15][16]

Wash the cells gently with PBS to remove detached cells.

Replace the medium with fresh medium containing different concentrations of Srpkin-1 or a

vehicle control.

Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for

up to 24-48 hours.

Measure the width of the scratch at different points for each condition and time point.

Calculate the percentage of wound closure over time to quantify cell migration.

Conclusion
Srpkin-1 is a valuable tool for studying the role of VEGF-A splicing in retinal angiogenesis. The

protocols outlined in these application notes provide a framework for investigating the efficacy

of Srpkin-1 in both in vivo and in vitro models. By modulating the balance of VEGF-A isoforms,

Srpkin-1 holds significant potential as a therapeutic strategy for neovascular retinal diseases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.angioproteomie.com/ccp3083-human-retinal-microvascular-endothelial-cells-cap-0010.htm
https://cell-systems.com/products/primary-human-retinal-microvascular-endothelial-cells-acbri-181
https://www.benchchem.com/product/b608193?utm_src=pdf-body
https://www.researchgate.net/figure/SC-significantly-delayed-wound-healing-of-HRMECs-The-scratch-wound-assay-was-performed_fig3_350071024
https://pmc.ncbi.nlm.nih.gov/articles/PMC5154238/
https://www.benchchem.com/product/b608193?utm_src=pdf-body
https://www.benchchem.com/product/b608193?utm_src=pdf-body
https://www.benchchem.com/product/b608193?utm_src=pdf-body
https://www.benchchem.com/product/b608193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608193#srpkin-1-protocol-for-retinal-angiogenesis-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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